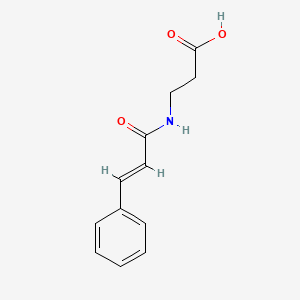

3-Cinnamamidopropanoic acid

Description

3-Cinnamamidopropanoic acid is a propanoic acid derivative featuring a cinnamamide (α,β-unsaturated aryl amide) substituent at the third carbon position. The cinnamoyl group may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity. Notably, cinnamate derivatives are widely studied for their roles as enzyme inhibitors, UV-absorbing agents, and intermediates in organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXIMHTRDBXMQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 3-Cinnamamidopropanoic acid and structurally related propanoic acid derivatives, based on substituent groups, physicochemical properties, and applications:

Key Research Findings and Functional Insights

Substituent-Driven Reactivity

- Electron-Withdrawing Groups : 3-Nitropropionic acid’s nitro group enhances acidity (pKa ~3.0) and enables interactions with enzyme active sites, such as mitochondrial succinate dehydrogenase .

- Bioorthogonal Reactivity: The azide group in 3-Azidopropanoic acid facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation.

- Aromatic Systems: The thienyl group in 3-(2-Thienyl)propanoic acid contributes to π-π stacking interactions, enhancing utility in conductive polymers and photovoltaic materials .

Pharmacological Potential

- 3-Guanidinopropionic Acid: Acts as a competitive inhibitor of creatine kinase, with studies suggesting roles in mitigating metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.